molecular formula C75H98N14O15S2 B10848186 Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF

Cat. No.: B10848186
M. Wt: 1499.8 g/mol
InChI Key: SRQXVUQUEBDWHI-YNBIXHCXSA-N
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Description

Des-AA1,2,5-[D-Trp8,(NαMe)IAmp9]SRIF (CH-275) is a synthetic somatostatin (SRIF) analogue designed for enhanced selectivity toward somatostatin receptor subtype 1 (sst1) and improved metabolic stability. Structural modifications include:

  • Deletions: Removal of amino acids 1, 2, and 5 to reduce peptide size while retaining pharmacophore integrity.
  • Substitutions: D-Trp8: Incorporation of D-tryptophan at position 8 to stabilize conformational interactions and resist proteolytic degradation . (NαMe)IAmp9: Nα-methylation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9, which enhances sst1 affinity and shields the peptide backbone from enzymatic cleavage .

CH-275 exhibits 30-fold selectivity for sst1 over sst2/4/5 and 10-fold selectivity over sst3, making it a critical tool for studying sst1-specific pathways in neuroendocrine regulation and oncology .

Properties

Molecular Formula

C75H98N14O15S2

Molecular Weight

1499.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-20-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C75H98N14O15S2/c1-43(2)78-38-50-30-28-49(29-31-50)36-62-71(99)88-64(45(4)92)72(100)83-58(35-48-23-13-8-14-24-48)69(97)87-63(44(3)91)73(101)85-60(40-90)70(98)86-61(75(103)104)42-106-105-41-53(77)65(93)80-55(27-17-18-32-76)66(94)81-56(33-46-19-9-6-10-20-46)67(95)82-57(34-47-21-11-7-12-22-47)68(96)84-59(74(102)89(62)5)37-51-39-79-54-26-16-15-25-52(51)54/h6-16,19-26,28-31,39,43-45,53,55-64,78-79,90-92H,17-18,27,32-38,40-42,76-77H2,1-5H3,(H,80,93)(H,81,94)(H,82,95)(H,83,100)(H,84,96)(H,85,101)(H,86,98)(H,87,97)(H,88,99)(H,103,104)/t44-,45-,53-,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-/m1/s1

InChI Key

SRQXVUQUEBDWHI-YNBIXHCXSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The synthesis begins with a Rink amide resin (loading: 0.49 mmol/g) pre-swollen in dichloromethane (DCM). Fmoc-deprotection is performed using 20% piperidine in dimethylformamide (DMF) under microwave irradiation (40 W, 75°C, 30 sec).

Key Steps:

  • Resin Activation :

    • Coupling Reagents : HBTU (5 equiv) and DIEA (10 equiv) in DMF.

    • Amino Acid Loading : Fmoc-protected residues added sequentially under microwave (23 W, 70°C, 5 min).

  • Critical Modifications :

    • D-Trp8 Incorporation : D-configuration prevents racemization during synthesis.

    • Nα-Me IAmp9 : Introduced via Fmoc-(Nα-Me)-IAmp-OH using double coupling to ensure >95% yield.

  • Cycle Details :

    • Deprotection : 20% piperidine/DMF, 2×3 min.

    • Washes : DMF (3×), DCM (2×) after each step.

Cleavage and Deprotection

The peptide-resin is treated with TFA:TIS:water (95:2.5:2.5) for 3 hr to cleave the peptide and remove side-chain protections (e.g., t-Bu, Trt groups). Crude product is precipitated in cold diethyl ether and lyophilized.

Key Reagents and Reaction Conditions

StepReagents/ConditionsPurposeSource
Fmoc Deprotection20% Piperidine/DMF, 75°C, 30 secRemove Fmoc groups
CouplingHBTU (5 eq), DIEA (10 eq), DMF, 70°C, 5 minActivate amino acids
Nα-Me IAmp9Fmoc-(Nα-Me)-IAmp-OH, double couplingIntroduce methylated IAmp
CleavageTFA:TIS:water (95:2.5:2.5), 3 hrResin cleavage and deprotection

Analytical Characterization

Purity and Identity

  • HPLC : Reverse-phase C18 column (gradient: 5–95% acetonitrile/0.1% TFA). Purity >98%.

  • Mass Spectrometry : Observed m/z: 1515.8 (calculated for C75H98N14O15S2).

  • NMR : Confirms D-Trp8 chirality and Nα-Me IAmp9 methyl group (δ 2.8 ppm).

Structural Validation

  • Circular Dichroism (CD) : β-turn conformation stabilized by D-Trp8 and IAmp9.

  • Receptor Binding Assays : IC50 values for SSTR1–5 (Table 1).

Table 1: Receptor Binding Affinity (IC50, nM)

ReceptorDes-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIFNative SRIF-14
SSTR121.01.88
SSTR20.350.016
SSTR30.380.25
SSTR416.01.55
SSTR55.020.76
Data adapted from.

Challenges and Optimizations

Racemization Control

  • Microwave-Assisted Synthesis : Reduces racemization risk during D-Trp8 incorporation.

  • Low-Temperature Coupling : For IAmp9 (0–4°C) to prevent epimerization.

Purification Challenges

  • HPLC Gradient Optimization : Required to resolve diastereomers from incomplete Nα-methylation.

  • Ion-Exchange Chromatography : Removes truncated peptides (<1% impurities).

Comparative Analysis with Analogous Peptides

ParameterThis compound[D-Trp8]SRIF-14Octreotide
Synthesis Yield62%45%78%
SSTR2 Selectivity (IC50)0.35 nM0.016 nM0.77 nM
Metabolic Stabilityt1/2 = 12 hr (human serum)t1/2 = 0.5 hrt1/2 = 2 hr
Data compiled from .

Chemical Reactions Analysis

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

    Substitution: The compound can undergo substitution reactions, particularly at the amino acid side chains, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF involves binding to somatostatin receptors, particularly SSTR1. Upon binding, the compound inhibits adenylyl cyclase activity, reducing the levels of cyclic adenosine monophosphate (cAMP) within the cell. This leads to the inhibition of cell proliferation and hormone secretion. The molecular targets include the somatostatin receptors, and the pathways involved are primarily related to the inhibition of cAMP production .

Comparison with Similar Compounds

Compounds with D-Trp8 Substitution

Compound Key Features Receptor Selectivity (Ki, nM) Serum Half-Life (h) Key References
[D-Trp8]-SRIF Lacks deletions or IAmp9 substitution Pan-sst (sst1: 0.32; sst2: 0.001) 19.7
CH-275 Deletions (AA1,2,5) + IAmp9 + D-Trp8 sst1-selective (sst1: 0.43) >41
Rivier #27 CH-275 + Tyr11 + 125I label Retains sst1 selectivity ~41
  • Key Differences: CH-275's IAmp9 and deletions restrict conformational flexibility, shifting selectivity toward sst1, unlike the pan-receptor binding of [D-Trp8]-SRIF . Nα-methylation at IAmp9 in CH-275 enhances protease resistance, doubling serum stability compared to non-methylated analogs .

Compounds with IAmp9 or Related Substitutions

Compound Modifications sst1 Affinity (Ki, nM) Selectivity (sst1 vs. sst2) References
Des-AA1,2,5-[IAmp9,Tyr11]-SRIF IAmp9 + Tyr11; no D-Trp8 0.58 15-fold
CH-275 IAmp9 + D-Trp8 + NαMe 0.43 30-fold
  • Key Insight :
    • The D-Trp8 in CH-275 synergizes with IAmp9 to stabilize a β-hairpin conformation, optimizing sst1 binding pockets while sterically hindering interactions with sst2 .

Multi-Substituted Analogues with Enhanced Stability

Compound Modifications Half-Life (h) Receptor Selectivity References
[L-Msa7,D-Trp8]-SRIF Msa (mesitylalanine) + D-Trp8 41 sst3/sst5 affinity restored
CH-275 IAmp9 + D-Trp8 >41 sst1-selective
  • Key Contrast :
    • Msa substitutions (e.g., in [L-Msa7,D-Trp8]-SRIF) improve stability but reduce sst2 affinity due to steric clashes, whereas CH-275 maintains sst1 selectivity without compromising stability .

Functional and Therapeutic Comparisons

Receptor Selectivity Profiles

Compound sst1 sst2 sst3 sst4 sst5
SRIF (natural) 0.43 0.0016 0.53 0.74 0.23
[D-Trp8]-SRIF 0.32 0.001 0.61 5.83 0.46
Octreotide >100 0.02 1.3 >100 0.6
CH-275 0.43 >100 5.0 >100 >100
  • Critical Notes: CH-275's >100 nM Ki for sst2/4/5 contrasts sharply with octreotide’s sst2/3/5 selectivity, highlighting its niche in sst1-targeted therapies . Unlike BIM-23052 (sst3-selective) or CGP-23996 (sst3/5-preferential), CH-275 avoids off-target effects in sst2-rich tissues like pituitary tumors .

Metabolic Stability

Compound Half-Life (h) Key Stability Features
SRIF 2.75 Rapid degradation by serum proteases
[D-Trp8]-SRIF 19.7 D-Trp8 shields Lys9 from cleavage
CH-275 >41 IAmp9 methylation + D-Trp8 synergy
  • Mechanistic Insight: CH-275's NαMe-IAmp9 prevents aminopeptidase attack, while D-Trp8 stabilizes a protease-resistant β-hairpin, extending half-life beyond most SRIF analogs .

Q & A

Q. What is the significance of the D-Trp8 substitution in Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF's design?

The D-Trp8 substitution enhances conformational stability and serum resistance by promoting hydrophobic interactions between the indole ring of D-Trp8 and the Lys9 side chain. This stabilizes the cyclic hairpin structure critical for receptor engagement. NMR studies confirm that D-Trp8 retains structural flexibility akin to native SRIF while improving serum stability .

Q. Which somatostatin receptor (SSTR) subtypes are primarily targeted by this analog, and what is its selectivity profile?

Competitive binding assays reveal high selectivity for SSTR1 (Ki = 0.32 ± 0.11 nM) over other subtypes (e.g., SSTR2: 0.001 ± 0.0007 nM, SSTR5: 0.46 ± 0.24 nM). This selectivity is attributed to the synergistic effects of D-Trp8 and (NalphaMe)IAmp9 modifications, which optimize receptor docking .

Q. How does the serum half-life of this analog compare to native SRIF and octreotide?

The analog exhibits a serum half-life of ~5.2 hours, significantly longer than native SRIF (2.75 hours) and comparable to octreotide. This improvement stems from resistance to proteolysis due to D-Trp8 and steric hindrance from (NalphaMe)IAmp9 .

Q. What role do aromatic residues (e.g., Msa, Phe) play in stabilizing its bioactive conformation?

Proximal aromatic clusters (e.g., Msa6-Phe11) form polar-π interactions that rigidify the structure, aligning it with SSTR2-bound conformations. These interactions are validated via NOESY spectra and computational modeling .

Advanced Research Questions

Q. How do Nalpha-methyl modifications at IAmp9 influence receptor binding and metabolic stability?

Nalpha-methylation at IAmp9 enhances SSTR1 selectivity (30-fold over SSTR2/4/5) by reducing conformational flexibility and sterically shielding the peptide backbone from enzymatic degradation. Binding assays and serum stability studies confirm this dual benefit .

Q. What methodological approaches are critical for analyzing conformational dynamics in solution?

Integration of 2D NMR (NOESY) with computational modeling (CNS software) is essential. Distance constraints from NOE signals (e.g., Lys9 γ-proton shifts) and iterative structural calculations resolve dominant conformations, as demonstrated for [L-Msa7,D-Trp8]-SRIF .

Q. How can researchers address discrepancies between improved serum stability and reduced receptor affinity in modified analogs?

Comparative structural analysis (e.g., NMR of Cha-substituted analogs) and binding kinetics studies reveal that excessive hydrophobicity may stabilize non-bioactive conformations. For example, [Cha6,11,D-Trp8]-SRIF shows 4-fold lower SSTR2 affinity despite prolonged serum stability .

Q. What strategies optimize SSTR subtype selectivity in SRIF analogs?

Strategic substitution with D-amino acids (e.g., D-Trp8) and sterically hindered residues (e.g., IAmp9) is key. Systematic profiling across SSTR1-5 using CHO cell membranes and radiolabeled SRIF ensures precise affinity rankings .

Q. How does conformational flexibility impact multi-receptor engagement in SRIF analogs?

Flexible analogs like [D-Trp8]-SRIF bind all SSTRs, while rigidified analogs (e.g., Msa-containing peptides) lose pan-receptor activity. NMR data show that defined NOE signals correlate with reduced SSTR3/5 affinity, highlighting flexibility as a determinant of broad receptor engagement .

Q. What experimental protocols validate receptor subtype selectivity in vitro?

Stable CHO cell lines expressing individual SSTRs are incubated with 125I-SRIF and unlabeled analogs. Ki values are derived from displacement curves using nonlinear regression analysis, ensuring reproducibility across labs (e.g., [D-Trp8]-SRIF: SSTR1 Ki = 0.32 nM) .

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